molecular formula CH4N2O B131492 Urea-13C CAS No. 58069-82-2

Urea-13C

Cat. No. B131492
CAS RN: 58069-82-2
M. Wt: 61.048 g/mol
InChI Key: XSQUKJJJFZCRTK-OUBTZVSYSA-N
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Description

Urea is a significant organic compound with a wide range of applications in agriculture, pharmaceuticals, and chemical industries. It serves as a bioactive compound in natural products and is used extensively as a nitrogenous fertilizer. The importance of urea is highlighted by its role as both a carbon and nitrogen source for certain cyanobacteria, which can lead to algal blooms under specific environmental conditions . The synthesis of urea, particularly from carbon dioxide (CO2) and ammonia, has been a long-standing process, but the efficient synthesis of substituted ureas remains a challenge due to dehydration difficulties .

Synthesis Analysis

The synthesis of heterocyclic ureas involves multiple steps, including the use of triphosgene and 4-(dimethylamino)pyridine (DMAP) for the preparation of certain ureas. Additionally, the Knorr condensation method is employed for the synthesis of specific amine precursors. The synthesis of ureas from CO2 and amines has been explored using various catalytic systems, emphasizing the importance of CO2 fixation in addressing environmental and resource concerns . The one-pot synthesis of ureas from Boc-protected amines using 2-chloropyridine and trifluoromethanesulfonyl anhydride has also been reported, which simplifies the process of creating nonsymmetrical and symmetrical disubstituted and trisubstituted ureas .

Molecular Structure Analysis

The molecular structure of ureas has been studied using X-ray crystallography and NMR spectroscopy. X-ray analyses have shown that certain ureas are intramolecularly hydrogen-bonded in the solid state. NMR studies, including 1H, 13C, and 15N NMR, have provided detailed insights into the molecular conformation of ureas and their corresponding thioureas, indicating an E, Z conformation stabilized by internal hydrogen bonding . The structure of urea-formaldehyde resins has been determined using 13C NMR, revealing the presence of linear-branched structures with various methylene and methylate linkages .

Chemical Reactions Analysis

Urea undergoes various chemical reactions, including the formation of multiply hydrogen-bonded complexes through concentration-dependent unfolding. This behavior is significant for self-assembly processes and mimics the helix-to-sheet transition observed in peptides . The urease-catalyzed hydrolysis of urea has been studied, showing that the reaction mechanism is complex and influenced by temperature-dependent interconversion of active sites . The synthesis of urea-formaldehyde resins involves a complex reaction network, with the formation of different methylol ureas and methylene-bridged ureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of ureas are influenced by their synthesis parameters. For instance, the formaldehyde to urea mole ratio affects the viscosity and polymerization of urea-formaldehyde resins, which in turn impacts the formaldehyde emission levels of bonded particleboards . The ability of urea to act as a carbon source for cyanobacteria during algal blooms is linked to its assimilation into central carbon metabolism and amino acid biosynthesis pathways, which is enhanced at higher pH levels .

Scientific Research Applications

1. Cyanobacterial Blooms and Carbon Source

Urea-13C plays a crucial role in understanding the dynamics of cyanobacterial blooms. Research demonstrates that urea can serve as both a carbon (C) and nitrogen (N) source for cyanobacteria like Microcystis aeruginosa. This ability to incorporate C from urea gives cyanobacteria a competitive advantage during algal blooms, particularly in alkaline conditions where CO2 is limited (Krausfeldt et al., 2019).

2. Medical Imaging

Urea-13C is valuable in medical imaging, particularly in magnetic resonance imaging (MRI). Studies have shown that hyperpolarization of 13C in endogenous substances like urea enables subsecond 13C MRI. This technique has been successfully used in animal models to perform 13C angiography, providing insights into perfusion and other physiological processes (Golman et al., 2003).

3. Plant Material Labeling

Urea-13C is also used in plant science for labeling plant materials. A method involving foliar feeding of plants with urea-13C solution allows for the production of 13C and 15N labeled plant material. This method is simpler and more cost-effective compared to traditional CO2 labeling techniques and is useful for studying various aspects of plant metabolism and ecology (Schmidt & Scrimgeour, 2001).

4. Renal Function Assessment

Urea-13C has applications in assessing renal function. Hyperpolarized 13C,15N2‐urea has been investigated as an imaging marker for renal injury, particularly in renal unilateral ischemic reperfusion injury (IRI) models. This application is based on the correlation of urea with the renal osmotic gradient, which is a key indicator of renal function (Nielsen et al., 2016).

5. Chemical Structure Studies

In chemistry, urea-13C is used to study the molecular structure and bonding. Research involving methoxycarbonyl urea (MCU) and 13C, 15N dipolar chemical shift NMR spectroscopy reveals insights into molecular configurations and chemical shielding tensors, which are essential for understanding the properties of potential long-term nitrogen fertilizers (Macholl, Börner, & Buntkowsky, 2003).

6. Soil Microbial Community Studies

Research has been conducted to understand how urea-13C influences soil microbial communities. Studies show that urea application in agriculture leads to changes in soil microbial composition and the incorporation of urea-derived C into the soil microbial community, which is significant for understanding nutrient cycles in agricultural systems (Wang, Thornton, & Yao, 2014).

Safety And Hazards

Urea-13C may cause respiratory irritation and may be harmful in contact with skin . It may cause moderate irritation and may be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . The development of a certified reference material (CRM) for the isotopic composition of carbon dioxide for 13C-urea breath tests is one of the future directions .

properties

IUPAC Name

diamino(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973641
Record name (~13~C)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.048 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity.
Record name Urea C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Urea C-13

CAS RN

58069-82-2
Record name Urea C 13 [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (~13~C)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UREA C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
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isocyanates
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ammonium cyanate
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Synthesis routes and methods II

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods III

Procedure details

Amino-benzamide (6) can be cyclized to provide quinazoline-2,4-dione (7) upon treatment with urea in solvent such as NMP. Compound (7) can be treated with N,N-diethylaniline and POCl3 to give 2,4-dichloroquinazoline (8), which, when treated with NH3 in a solvent such as MeOH provides compound (9). Compound (9) can be reacted with t-butyl nitrite in THF to provide compound (10) which, when coupled with an appropriate amine NH2Q, e.g., in NMP, affords compounds of Formula (I).
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Synthesis routes and methods IV

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
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1.1 g
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carbamate-co-vinyl acetate
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4.4 g
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polyvinyl butyral
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178.6 g
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59.9 g
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20.6 g
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5,000
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0.4 g
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Mn polydimethylsiloxane diamine
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PDMS
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Synthesis routes and methods V

Procedure details

Similar tests were made in which low pH N-S solution type fertilizers were produced by mixing commercial nitrogen solution (35 percent CO(NH2)2, 45 percent HN4NO3, and 20 percent H2O) with urea and sulfuric acid. When only the nitrogen solution was mixed with sulfuric acid and water to produce a 25 percent N and 4 percent S grade, a large amount of urea and ammonium sulfate crystals formed in the fluid and it solidified. When urea was substituted for part of the nitrogen solution, less crystallization was observed in the fluid products. When the CO(NH2)2, N:NH4NO3, N mole ratio was increased to 11.3, a clear solution resulted which remained free of crystals for several weeks at room temperature. A grade which contained 25 percent N and 4 percent S with a CO(NH2)2, N:NH4NO3, N mole ratio of 12.0 had a salt-out temperature of 45° F. This solution was mixed with the 8- 24-0 described earlier to produce N-P-S grades. The pH of the product was 1.7. This 25-0-0-4S was also used with phosphoric acid and potash (KCl) to produce mixtures that contain potassium such as an 8-8-8-1.3S. This mixture has a salting-out temperature of -8° F.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea-13C
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Urea-13C
Reactant of Route 3
Urea-13C
Reactant of Route 4
Urea-13C
Reactant of Route 5
Urea-13C
Reactant of Route 6
Urea-13C

Citations

For This Compound
397
Citations
TW Whaley, DG Ott - Journal of Labelled Compounds, 1975 - Wiley Online Library
… SYNTHESES WITH STABLE ISOTOPES: UREA-13C, UREA-"C, ANDUREA- 13 C- 15 N2 … under reduced pressure afforded crude urea-13C (41 g, 95%). Recrystallization from …
M Alcalde, PG JI, P Sanchez, A Lancho… - Medicina …, 1994 - europepmc.org
Background Many diagnostic methods of variable diagnostic profitability are available to detect infection by Helicobacter pylori. The aim of this study was to evaluate the usefulness of …
Number of citations: 0 europepmc.org
B Braden, LP Duan, WF Caspary… - Zeitschrift fur …, 1994 - europepmc.org
Aims and methods 13C-Urea breath tests (UBT) were performed in 217 patients with epigastric symptoms to assess (a) the validity of shorter intervals of breath sample collection and (b) …
Number of citations: 0 europepmc.org
NX Ortiz-Olvera Nayeli, S Morán Villota… - Revista Española de …, 2007 - SciELO Espana
ORTIZ-OLVERA NAYELI, NX et al. Validación de método simplificado de la prueba en aliento con urea-13C para diagnóstico de infección por Helicobacter pylori. Rev. esp. enferm. dig.[…
Number of citations: 0 scielo.isciii.es
NOO Nayeli, SM Villota, IG Wong… - Rev. Esp. Enferm …, 2007 - researchgate.net
… Our results suggest that the simplified breath test using urea-13C with a dose of 50 mg of urea-13C and 2 g of citric acid preserves diagnostic accuracy and is an adequate alternative …
Number of citations: 0 www.researchgate.net
Z Jian-guo, S Tian-qi - Journal of Isotopes, 2006 - tws.org.cn
Abstract: A HPLC method is developed for determination of Urea 13C in Urea 13C Mixed Powder. A Alltech Econosphere NH2 column (250 mm× 4.6 mm, 5μm) is used as stationary …
Number of citations: 0 www.tws.org.cn
EA Jones, RA Smallwood, A Craigie, VM Rosenoer - Clinical …, 1969 - cabdirect.org
… After a further 8 days the antibiotic treatment was changed to 0.5 g ampicillin every 6 h for 10 days followed by administration of another dose of urea-13C. …
Number of citations: 0 www.cabdirect.org
N Kalach, PH Benhamou, F Briet… - Archives de Pediatrie …, 1998 - europepmc.org
… The urea-13C breath test seems today the most appropriate alternative method. The principle of the test relies upon the indirect detection of H pylori through its high urease activity. The …
Number of citations: 0 europepmc.org
G Liu, J Yao, L Zuo, P LI, G Shan, W Jiang - China Pharmacy, 2017 - pesquisa.bvsalud.org
OBJECTIVE: To determine the content of urea in Urea [13C] capsules by high performance cation-exchange chroma-tography (HPCEC). METHODS: The determination was performed …
Number of citations: 0 pesquisa.bvsalud.org
C Von Morze, RA Bok, GD Reed… - Magnetic resonance …, 2014 - Wiley Online Library
Purpose To demonstrate simultaneous hyperpolarization and imaging of three 13 C‐labeled perfusion MRI contrast agents with dissimilar molecular structures ([ 13 C]urea, [ 13 C]…
Number of citations: 0 onlinelibrary.wiley.com

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